2-Methylquinolin-8-yl 2-chlorobenzoate
Description
2-Methylquinolin-8-yl 2-chlorobenzoate is a synthetic ester compound combining a quinoline scaffold with a substituted benzoyl group. This compound is structurally distinct from simpler benzoate esters (e.g., methyl or benzyl benzoates) due to the quinoline backbone, which may enhance its stability and pharmacological properties.
Properties
Molecular Formula |
C17H12ClNO2 |
|---|---|
Molecular Weight |
297.7g/mol |
IUPAC Name |
(2-methylquinolin-8-yl) 2-chlorobenzoate |
InChI |
InChI=1S/C17H12ClNO2/c1-11-9-10-12-5-4-8-15(16(12)19-11)21-17(20)13-6-2-3-7-14(13)18/h2-10H,1H3 |
InChI Key |
HIPKIKFYZQOZRQ-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=CC=C2OC(=O)C3=CC=CC=C3Cl)C=C1 |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OC(=O)C3=CC=CC=C3Cl)C=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Analogues
Methyl 2-Chlorobenzoate (M2CB)
- Structure : A simple ester with a 2-chlorobenzoate group linked to a methyl group.
- Applications : Used in studies of electrophilic/nucleophilic aromatic substitution due to its electron-withdrawing chlorine substituent .
Adamantane-Based 2-Chlorobenzoate Esters
- Structure : 2-Chlorobenzoate linked to an adamantane moiety (e.g., 2-(adamantan-1-yl)-2-oxoethyl 2-chlorobenzoate).
- Key Differences : The adamantane group enhances hydrophobicity and antioxidant activity.
- Bioactivity : Demonstrates superior hydrogen peroxide radical scavenging (IC₅₀ ≈ 12 µM) compared to standard antioxidants like ascorbic acid .
Prop-2-ynyl 2-Chlorobenzoate
- Structure : 2-Chlorobenzoate esterified with a propargyl alcohol group.
- Applications: Serves as a precursor in click chemistry for synthesizing nanostructured composites (e.g., silsesquioxane derivatives) .
Functional Analogues
Indole-Based Derivatives with Chlorobenzyl Groups
- Example: 2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-N-(2-methylquinolin-8-yl)-2-oxoacetamide.
- Key Differences: Incorporates an indole core instead of quinoline but shares the 2-chlorobenzoate motif.
- Bioactivity : Exhibits apoptosis-inducing effects in tumor cells, highlighting the role of chloroaromatic groups in anticancer activity .
Comparative Bioactivity and Stability
Key Findings:
- Bioactivity: Adamantane-2-chlorobenzoate outperforms simpler esters in antioxidant assays, while quinoline-linked derivatives may target nucleic acids due to aromatic interactions .
- Stability: The quinoline backbone in this compound likely reduces susceptibility to enzymatic degradation compared to methyl or benzyl esters .
- Environmental Fate: 2-Chlorobenzoate derivatives are typically degraded via dioxygenases (e.g., 2-chlorobenzoate dioxygenase in microbial communities), but the quinoline group may impede this pathway .
Pharmacological and Industrial Relevance
- Antimicrobial Potential: The 2-chlorobenzoate group disrupts bacterial chemotaxis in Pseudomonas putida, though its efficacy in quinoline derivatives requires further study .
- Material Science: Prop-2-ynyl 2-chlorobenzoate’s role in synthesizing silsesquioxane composites highlights its utility in nanotechnology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
